molecular formula C9H13NO3S B14850807 N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide

N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide

Cat. No.: B14850807
M. Wt: 215.27 g/mol
InChI Key: YDTHKGDRVVRCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.272 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-ethyl-6-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group can produce amines .

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of the substrate, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity . The compound may also interact with cellular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the ethyl group.

    N-(2-Nitrophenyl)methanesulfonamide: Contains a nitro group instead of a hydroxyl group.

    N-(2-Chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

N-(2-Ethyl-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2-ethyl-6-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-7-5-4-6-8(11)9(7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3

InChI Key

YDTHKGDRVVRCKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.